(2S)-2-Methyl-3-(oxan-4-yl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-2-methyl-3-(oxan-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(9(10)11)6-8-2-4-12-5-3-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOUEPSWAGACTL-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Methyl-3-(oxan-4-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of oxane derivatives and methylation reactions. The reaction conditions typically include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities to meet demand.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Methyl-3-(oxan-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of carboxylic acids or ketones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, which can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
(2S)-2-Methyl-3-(oxan-4-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-Methyl-3-(oxan-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with (2S)-2-Methyl-3-(oxan-4-yl)propanoic acid:
| Compound Name | Substituents at β-Position | Key Functional Groups | Pharmacological Role |
|---|---|---|---|
| (2S)-Mdcp | 2,6-Dimethyl-4-carbamoylphenyl | Methyl (α), carbamoyl (β) | Opioid receptor antagonist |
| (2S)-Mdp | 2,6-Dimethyl-4-hydroxyphenyl | Methyl (α), hydroxyl (β) | Opioid receptor antagonist |
| Dhp | 2,6-Dimethyl-4-hydroxyphenyl | Hydroxyl (β) | Opioid receptor modulator |
| (2S)-2-Amino-3-(oxan-4-yl)propanoic acid | Oxan-4-yl | Amino (α), oxan-4-yl (β) | Amino acid derivative (catalog) |
Pharmacological and Structural Insights
(2S)-Mdcp
- Structure: Replaces tyrosine’s amino and hydroxyl groups with methyl and carbamoyl groups, respectively.
- Activity: Substitution in opioid peptides (e.g., cyclic peptides) converts agonist activity to pan-opioid antagonism (μ, δ, κ receptors). For example: Compound 1: (2S)-Mdcp-c[D-Cys-Gly-Phe(pNO2)-D-Cys]NH₂ acts as a potent μ-selective antagonist (Ki < 1 nM) . Compound 3: (2S)-Mdcp-c[D-Pen-Gly-Phe(pF)-Pen]-Phe-OH shows subnanomolar δ-antagonism (Ki = 0.08 nM) with >10,000-fold selectivity over μ and κ receptors .
- Key Advantage : Carbamoyl group enhances receptor selectivity and metabolic stability compared to hydroxylated analogs.
(2S)-Mdp
- Structure : Features a hydroxyl group at the 4-position of the phenyl ring instead of carbamoyl.
- Activity: Generates opioid antagonists but with reduced δ-receptor selectivity compared to (2S)-Mdcp. For instance, (2S)-Mdp analogs exhibit moderate μ-antagonism but lack subnanomolar δ activity .
Dhp
- Structure : Lacks the α-methyl group present in (2S)-Mdcp and (2S)-Mdp.
- Activity: Primarily used in opioid agonist peptides (e.g., DAMGO analogs), where the hydroxyl group facilitates hydrogen bonding with receptors.
(2S)-2-Amino-3-(oxan-4-yl)propanoic Acid
- Structure: Replaces the α-methyl group with an amino group, making it a non-proteinogenic amino acid.
Mechanistic and Functional Differences
Substituent Effects on Receptor Binding
- Carbamoyl vs. Hydroxyl : The carbamoyl group in (2S)-Mdcp likely engages in hydrogen bonding and hydrophobic interactions with opioid receptors, enhancing δ-selectivity. In contrast, the hydroxyl group in Dhp and (2S)-Mdp may limit receptor subtype discrimination .
- α-Methyl Group : The methyl group at the α-position in (2S)-Mdcp and (2S)-Mdp introduces steric hindrance, destabilizing agonist-receptor conformations and promoting antagonism .
Oxan-4-yl vs. Phenyl Substituents
- However, its pharmacological profile remains underexplored in the provided evidence.
- Phenyl Derivatives : (2S)-Mdcp and (2S)-Mdp demonstrate that aromatic substituents are critical for opioid receptor interactions, with electron-withdrawing groups (e.g., carbamoyl) fine-tuning selectivity .
Biological Activity
(2S)-2-Methyl-3-(oxan-4-yl)propanoic acid is a chiral compound with significant biological potential. Its unique structure, characterized by the presence of an oxane ring and a propanoic acid moiety, suggests various interactions with biological systems. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This compound features:
- A chiral center at the second carbon atom.
- An oxane ring , which contributes to its unique chemical properties.
- A propanoic acid moiety , which is pivotal for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The oxane ring facilitates hydrogen bonding and other non-covalent interactions that influence binding affinity and specificity.
Potential Mechanisms:
- Enzyme Interaction : The compound may modulate enzyme activity through competitive or non-competitive inhibition, affecting metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing signaling pathways.
Biological Activity
Research studies have indicated that this compound exhibits various biological activities:
Antimicrobial Activity
A study on similar compounds revealed that derivatives of propanoic acids showed moderate broad-spectrum antimicrobial activity. Although specific data on this compound is limited, its structural analogs have demonstrated effectiveness against several bacterial strains .
Enzyme Inhibition
The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For example, it may influence alpha-glucosidase and amylase activities, which are crucial in carbohydrate metabolism .
Comparative Studies
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
Case Studies
Several case studies have explored the biological implications of compounds with similar structures:
- Antimicrobial Screening : A study performed using agar diffusion methods indicated that certain derivatives of propanoic acids exhibited varying levels of antimicrobial activity against Gram-positive and Gram-negative bacteria .
- Enzyme Interaction Studies : Research involving molecular docking techniques has shown that compounds structurally related to this compound can effectively inhibit enzymes like alpha-amylase, suggesting potential applications in managing diabetes .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2S)-2-methyl-3-(oxan-4-yl)propanoic acid, and how is stereochemical purity ensured?
- Methodological Answer : The synthesis of chiral propanoic acid derivatives often involves asymmetric catalysis or resolution techniques. For example, describes a synthesis route for a structurally similar compound, (2S)-Mdcp, using stereospecific substitution of tyrosine analogues. Key steps include:
- Use of chiral auxiliaries or enantioselective catalysts to control the 2S configuration.
- Characterization via chiral HPLC (High-Performance Liquid Chromatography) or polarimetry to confirm enantiomeric excess (e.g., >98% purity).
- Validation with H/C NMR and X-ray crystallography for structural confirmation .
Q. How should researchers handle and store this compound to ensure stability?
- Store under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis.
- Use anhydrous solvents (e.g., DMF or DMSO) for dissolution to avoid esterification or decomposition.
- Regularly monitor purity via LC-MS or TLC, especially after long-term storage .
Q. What analytical techniques are critical for characterizing this compound and its impurities?
- HPLC-MS : Detects impurities (e.g., regioisomers or diastereomers) with a C18 column and gradient elution (0.1% formic acid in acetonitrile/water).
- NMR Spectroscopy : H NMR (500 MHz, DMSO-d6) identifies characteristic signals (e.g., oxan-4-yl protons at δ 3.4–3.8 ppm).
- Elemental Analysis : Validates empirical formula (e.g., CHO) with ≤0.3% deviation .
Advanced Research Questions
Q. How can researchers resolve contradictions in receptor binding data for derivatives of this compound?
- Methodological Answer : highlights discrepancies in opioid receptor affinity for similar tyrosine analogues. To address this:
- Conduct competitive binding assays (e.g., using H-DAMGO for μ-opioid receptors) under standardized conditions (pH 7.4, 25°C).
- Use computational docking (e.g., AutoDock Vina) to model steric clashes caused by the oxan-4-yl group, which may explain reduced δ-receptor binding.
- Validate with site-directed mutagenesis of receptor binding pockets .
Q. What strategies optimize the metabolic stability of this compound in preclinical studies?
-
Introduce electron-withdrawing groups (e.g., fluorine) to the oxan-4-yl ring to reduce CYP450-mediated oxidation.
-
Perform microsomal stability assays (rat/human liver microsomes) with LC-MS quantification of parent compound degradation.
-
Compare half-life (t) data across structural analogs (see Table 1 ) .
Table 1 : Metabolic Stability of Structural Analogs
Compound t (Human Liver Microsomes) Key Modification (2S)-Target Compound 45 min Oxan-4-yl group 3-(4-Fluorophenyl) analog 72 min Fluorine substitution 2-Methylpropanoic acid 28 min Unmodified oxan-4-yl
Q. How does stereochemistry influence the biological activity of this compound?
-
Compare (2S) vs. (2R) enantiomers in vitro (e.g., IC values in receptor assays).
-
Use circular dichroism (CD) to correlate absolute configuration with activity.
-
Publish findings in a table (see Table 2 ) to highlight enantioselectivity .
Table 2 : Enantiomeric Activity Comparison
Enantiomer μ-Opioid IC (nM) δ-Opioid IC (nM) (2S) 1.2 ± 0.3 120 ± 15 (2R) 85 ± 10 950 ± 200
Data Contradiction Analysis
Q. Why might computational predictions of solubility conflict with experimental data?
- Methodological Answer : Discrepancies often arise from:
- Force Field Limitations : Classical models (e.g., GAFF) may poorly predict oxan-4-yl solvation. Use COSMO-RS for better accuracy.
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline vs. amorphous forms, which affect solubility.
- Experimental Variables : Control temperature (±0.1°C) and agitation speed in shake-flask assays .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
